molecular formula C10H8N2O2 B7843878 (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B7843878
M. Wt: 188.18 g/mol
InChI Key: CSCGYAWFRJFSMF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with an acrylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and subsequent functionalization. One common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis.

    Reduction: Sodium borohydride or other hydride donors.

    Substitution: Halogens, alkylating agents, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its specific acrylic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9/h1-7H,(H,13,14)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCGYAWFRJFSMF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=C(N2C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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